Lacinilene C 7-methyl ether

Description

Structural Characterization of Lacinilene C 7-Methyl Ether

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a naphthalene-based scaffold featuring multiple functional groups that contribute to its overall structural complexity. The compound exhibits a bicyclic framework with specific substitution patterns that define its chemical identity and biological activity. The systematic structural analysis reveals the presence of a hydroxy group and a methyl group oriented in distinct spatial arrangements relative to the naphthalene core, with the hydroxy group adopting an equatorial configuration while the methyl group assumes an axial orientation relative to the second ring system. This specific geometric arrangement plays a crucial role in determining the compound's overall molecular conformation and its subsequent interaction with biological targets.

The stereochemical configuration of this compound has been definitively established through multiple analytical approaches, confirming the R absolute configuration at the quaternary carbon center. The compound's chiral nature is fundamental to its biological activity, with studies demonstrating that different enantiomers exhibit varying degrees of biological efficacy. The three-dimensional structure incorporates an isopropyl group at position 4, which introduces additional conformational flexibility while maintaining the overall structural integrity of the naphthalene system. The methoxy group at position 7 provides additional stabilization through electronic effects and contributes to the compound's overall lipophilicity and membrane permeability characteristics.

X-ray Crystallographic Analysis of Crystal Packing

Comprehensive X-ray crystallographic analysis has provided detailed insights into the solid-state structure and crystal packing arrangements of this compound. The crystallographic studies reveal that the phenyl ring component maintains ideal planarity, demonstrating the compound's structural rigidity in this region. The second ring system exhibits slight deviations from planarity, with the maximum deviation measured at 0.386 angstroms, indicating minimal conformational distortion in the solid state. These structural parameters provide valuable information about the compound's preferred geometric configuration and its potential for molecular recognition events.

The crystal packing analysis demonstrates the formation of inversion dimers through pairs of oxygen-hydrogen hydrogen bonds, indicating strong intermolecular interactions that stabilize the crystal lattice. These hydrogen bonding patterns contribute significantly to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics. Additional weak carbon-hydrogen to oxygen hydrogen bonds serve to link the dimeric units into extended columnar structures along the crystallographic c-axis, creating a three-dimensional network that defines the overall crystal architecture.

Table 1: Crystallographic Parameters for this compound

The crystal packing factor of 0.66 indicates efficient space utilization within the crystal structure, suggesting that the molecular shape and intermolecular interactions are well-optimized for solid-state stability. This packing efficiency has implications for the compound's physical properties and its behavior during crystallization processes, which is relevant for both analytical characterization and potential pharmaceutical applications.

Chiral Center Determination via Circular Dichroism

The absolute configuration of this compound has been successfully determined through circular dichroism spectroscopy combined with density functional theory calculations. These studies have confirmed the R configuration at the quaternary carbon center, providing definitive stereochemical assignment that is crucial for understanding the compound's biological activity and synthetic accessibility. The circular dichroism approach represents a powerful method for configurational analysis, particularly when combined with computational methods that can predict the expected spectroscopic signatures for different stereoisomers.

The application of time-dependent density functional theory calculations to predict electronic circular dichroism spectra has revolutionized the field of absolute configuration determination for natural products. For this compound, these computational approaches have been validated against experimental data, demonstrating excellent agreement between predicted and observed circular dichroism signatures. The success of this methodology highlights the importance of combining experimental spectroscopic techniques with advanced computational methods to achieve reliable stereochemical assignments.

The circular dichroism studies have also provided insights into the electronic transitions responsible for the compound's optical activity, contributing to a better understanding of the relationship between molecular structure and chiroptical properties. These findings have broader implications for the development of predictive models for other sesquiterpenoid compounds and related natural products, potentially accelerating the pace of structural characterization in natural product chemistry.

Nuclear Magnetic Resonance-Based Configurational Analysis Using Chiral Solvating Agents

Nuclear magnetic resonance spectroscopy employing chiral solvating agents has provided complementary evidence for the absolute configuration of this compound. The use of chiral solvating agents represents an elegant approach for enantiomeric discrimination in nuclear magnetic resonance spectroscopy, allowing for the direct determination of enantiomeric purity and absolute configuration without the need for chemical derivatization. These studies have confirmed the R configuration assignment previously established through circular dichroism measurements, providing independent validation of the stereochemical assignment.

The nuclear magnetic resonance analysis has revealed distinctive spectroscopic features that are characteristic of this compound's structure. A notable feature in the proton nuclear magnetic resonance spectrum is the appearance of the methyl signals of the isopropyl group as a doublet of doublets with a chemical shift difference of 1.5 hertz, which is expected for an isopropyl group separated from an asymmetric center by four bonds. This spectroscopic signature provides valuable structural information and serves as a diagnostic tool for compound identification and purity assessment.

The development and application of chiral solvating agents derived from readily available starting materials such as ethyl lactate has expanded the toolkit available for stereochemical analysis. These advances have particular relevance for the analysis of natural products like this compound, where traditional methods of configurational assignment may be challenging or require extensive synthetic manipulations. The ability to perform direct enantiomeric analysis through nuclear magnetic resonance spectroscopy represents a significant advancement in analytical methodology for complex natural products.

Comparative Analysis with Cadinane-Type Sesquiterpenoids

This compound belongs to the broader family of cadinane-type sesquiterpenoids, which are characterized by their distinctive tricyclic carbon framework and specific substitution patterns. The comparative analysis with other cadinane-type compounds reveals both structural similarities and unique features that distinguish this compound within this chemical class. The cadinane skeleton provides a common structural foundation for numerous naturally occurring sesquiterpenoids, but the specific pattern of oxygenation and methylation in this compound creates unique chemical and biological properties.

The biosynthetic pathway leading to cadinane-type sesquiterpenoids involves a complex series of cyclization reactions starting from farnesyl diphosphate, followed by various oxidative modifications that introduce functional groups at specific positions. In the case of this compound, the presence of both hydroxy and methoxy substituents represents the result of specific enzymatic oxidation and methylation processes that occur during biosynthesis. These modifications are crucial for the compound's biological activity and distinguish it from other members of the cadinane family.

Table 2: Structural Comparison of Cadinane-Type Sesquiterpenoids

The structural relationships among cadinane-type sesquiterpenoids provide insights into the evolutionary and biosynthetic connections between these compounds. The presence of similar substitution patterns and stereochemical configurations suggests common biosynthetic origins and evolutionary pressures that have shaped the development of these natural products. Understanding these relationships is important for predicting the properties of newly discovered cadinane-type compounds and for designing synthetic approaches to access these structures.

The phenolic nature of many cadinane-type sesquiterpenoids, including this compound, represents a significant departure from the typical hydrocarbon framework of most sesquiterpenoids. The incorporation of phenolic functionality introduces additional complexity in terms of chemical reactivity and biological activity, while also providing opportunities for further chemical modifications that can modulate biological properties. The study of these phenolic sesquiterpenoids has revealed important structure-activity relationships that guide the development of synthetic analogs with enhanced biological activities.

Thermochemical Properties and Conformational Stability

The thermochemical properties of this compound provide important insights into its physical behavior and stability under various conditions. Computational studies using the Joback method have predicted key thermodynamic parameters that characterize the compound's energetic profile and phase behavior. The enthalpy of formation in the gas phase has been calculated at -298.27 kilojoules per mole, indicating the compound's relative thermodynamic stability. The enthalpy of vaporization, predicted at 48.18 kilojoules per mole, provides information about the strength of intermolecular interactions in the liquid phase and influences properties such as volatility and vapor pressure.

The conformational stability of this compound is influenced by several structural factors, including the rigidity of the naphthalene core, the flexibility of the isopropyl substituent, and the intramolecular interactions between functional groups. The compound exhibits a topological polar surface area of 46.50 square angstroms, which influences its membrane permeability and distribution properties. The XlogP value of 2.50 indicates moderate lipophilicity, suggesting favorable partition characteristics for biological membrane penetration.

Table 3: Calculated Thermochemical Properties

The critical temperature and pressure values provide insights into the compound's behavior under extreme conditions and are relevant for understanding its stability during various analytical and synthetic procedures. The relatively high critical temperature of 767.90 Kelvin indicates good thermal stability, while the critical pressure of 1752.14 kilopascals suggests moderate compressibility characteristics. These properties are important for designing appropriate storage and handling conditions for the compound.

The conformational analysis reveals that this compound exists primarily in a single stable conformation in solution, with the naphthalene core providing significant structural rigidity. The presence of two rotatable bonds, primarily associated with the isopropyl group, allows for limited conformational flexibility without compromising the overall molecular architecture. This conformational behavior is important for understanding the compound's interaction with biological targets and for predicting its pharmacokinetic properties. The hydrogen bonding capacity, characterized by three hydrogen bond acceptors and one hydrogen bond donor, influences the compound's solubility and interaction with biological macromolecules.

Properties

CAS No. |

56362-72-2 |

|---|---|

Molecular Formula |

C16H20O3 |

Molecular Weight |

260.33 g/mol |

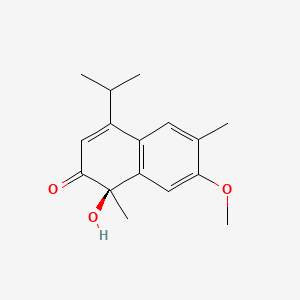

IUPAC Name |

(1R)-1-hydroxy-7-methoxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one |

InChI |

InChI=1S/C16H20O3/c1-9(2)11-7-15(17)16(4,18)13-8-14(19-5)10(3)6-12(11)13/h6-9,18H,1-5H3/t16-/m1/s1 |

InChI Key |

VMEKKHYIQYOLHA-MRXNPFEDSA-N |

SMILES |

CC1=CC2=C(C=C1OC)C(C(=O)C=C2C(C)C)(C)O |

Isomeric SMILES |

CC1=CC2=C(C=C1OC)[C@@](C(=O)C=C2C(C)C)(C)O |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(C(=O)C=C2C(C)C)(C)O |

Synonyms |

1-hydroxy-7-methoxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone lacinilene C 7-methyl ether lacinilene C 7-methyl ether, (+-)-isome |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Lacinilene C 7-methyl ether (LCME) is a sesquiterpenoid compound with the molecular formula . It is structurally related to other cadalene-type compounds and is primarily extracted from cotton (Gossypium hirsutum) and related species. The compound has been implicated in various biological processes, including its role as a potential allergen and in the pathogenesis of byssinosis, a respiratory condition associated with cotton dust exposure .

Respiratory Effects

LCME has been studied for its effects on smooth muscle contraction. Research indicates that it enhances calcium movement through potential-dependent channels in smooth muscle cell membranes, leading to tracheal smooth muscle contraction . This property suggests potential implications for respiratory health, particularly in conditions such as asthma or chronic obstructive pulmonary disease (COPD).

Toxicological Implications

The compound has been linked to byssinosis, a condition that results from inhaling cotton dust. Studies have shown that exposure to LCME can lead to respiratory symptoms and may contribute to the development of asthma-like conditions among workers in the cotton industry . Understanding its toxicological profile is critical for developing safety guidelines for occupational exposure.

High-Performance Liquid Chromatography (HPLC)

LCME can be quantified using HPLC techniques. A study detailed the extraction of LCME from cotton dust using normal phase HPLC, allowing for accurate measurement of its concentration in environmental samples . This method is essential for assessing exposure levels in occupational settings.

Solvent Extraction Techniques

Various solvent extraction methods have been employed to isolate LCME from plant materials. For instance, biphasic solvent extraction combined with chromatographic techniques has been utilized to enhance metabolite profiling from cotton plant extracts . This approach improves the yield and purity of LCME for further studies.

Case Study 1: Byssinosis Research

A significant body of research has focused on the relationship between LCME exposure and respiratory health among cotton workers. One study highlighted that individuals exposed to high levels of cotton dust containing LCME exhibited increased incidence rates of byssinosis compared to those with lower exposure levels . This underscores the need for monitoring LCME levels in occupational environments.

Case Study 2: Pharmacological Investigations

Investigations into the pharmacological properties of LCME have revealed its potential as a therapeutic agent. The compound's ability to modulate smooth muscle contraction suggests possible applications in treating respiratory disorders . However, further research is required to elucidate its mechanisms and efficacy in clinical settings.

Comparison with Similar Compounds

Structural Features :

- Crystal Structure : Triclinic system (space group P1), with unit cell parameters a = 8.285 Å, b = 8.987 Å, c = 10.665 Å .

- Hydrogen Bonding : Forms centrosymmetric dimers via O3—H···O2 interactions, stabilizing columnar packing along the c-axis (packing factor: 0.66) .

- Planarity : The phenyl ring (C1–C4/C9/C10) is planar (RMSD = 0.0085 Å), while the second ring (C5–C7/C9/C10) shows a deviation of 0.386 Å at C8 .

Biological Role :

LCME exhibits antibacterial activity against plant pathogens and is implicated in cotton’s defense mechanisms .

Comparison with Structurally Related Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Divergence :

- LCME and lacinilene C differ by a methyl group at the 7-O position, impacting solubility and bioactivity. LCME’s methylation enhances stability, favoring columnar crystal packing .

- Isohemigossylic acid derivatives (e.g., from Bombax ceiba) share methyl ether motifs but belong to distinct terpene subclasses .

Biosynthetic Pathways: LCME arises non-enzymatically via autoxidation, whereas lacinilene C is enzymatically derived, explaining its optical activity . Cadalene precursors (e.g., 2-hydroxy-7-methoxycadalene) are critical intermediates in LCME production, with extraction yields influenced by solvent polarity .

Biological Activity: LCME’s antibacterial action is linked to membrane disruption in pathogens, while lacinilene C may have broader phytoalexin roles . Methyl ether derivatives in flavonoids (e.g., luteolin 7-methyl ether) exhibit anti-inflammatory effects, but their mechanisms differ from sesquiterpenes like LCME .

Quantitative Variability: LCME concentrations in cotton tissues range up to 60 ppm, though extraction methods (e.g., methanol-acetone vs. diethyl ether) significantly affect reported levels . Co-extraction with scopoletin (a coumarin) complicates quantification, necessitating advanced HPLC protocols .

Q & A

Basic: What methods are used to isolate and purify Lacinilene C 7-methyl ether from plant sources?

Answer:

this compound (LCME) is typically isolated from frost-killed cotton bracts (Gossypium spp.) via solvent extraction followed by silica gel chromatography. Further purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) using a gradient of water and methanol (60–90% methanol over 30 minutes) on a C8 column, with UV monitoring at 254 nm . This method resolves structurally similar sesquiterpenes, such as lacinilene C and 2-hydroxy-7-methoxycadalene, which co-occur in cotton tissues.

Basic: How is the molecular and crystal structure of LCME determined experimentally?

Answer:

Structural elucidation combines single-crystal X-ray diffraction (SC-XRD) and spectroscopic data. SC-XRD analysis (CuKα radiation, λ = 1.54184 Å) reveals a monoclinic unit cell (space group P2₁/c) with parameters a = 10.544 Å, b = 12.019 Å, c = 13.292 Å, and β = 98.55°. Hydrogen bonding networks (e.g., O3–H3⋯O2 interactions forming centrosymmetric dimers) stabilize the crystal lattice, yielding a packing density of 0.66 . Software suites like CrysAlis PRO (data collection) and SHELXL97 (refinement) are critical for resolving atomic positions, with a final R factor of 0.051 .

Advanced: How can contradictions in the proposed biosynthesis pathways of LCME be resolved?

Answer:

Conflicting biosynthetic models arise from competing hypotheses:

- Autoxidation pathway : Non-enzymatic oxidation of 2-hydroxy-7-methoxycadalene in cotton foliage .

- Enzymatic pathway : Optical activity in lacinilene C (unmethylated analog) suggests enzymatic modification of 2,7-dihydroxycadalene .

To resolve this, isotopic labeling (e.g., ¹³C-tracer studies) combined with enzyme inhibition assays can differentiate between spontaneous and enzyme-catalyzed steps. Additionally, gene knockout models in Gossypium could identify biosynthetic enzymes.

Advanced: What experimental designs are recommended for evaluating LCME’s antimicrobial activity?

Answer:

Bioassay setup : Use Xanthomonas campestris pv. malvacearum (target pathogen) in agar diffusion assays with LCME concentrations ranging 10–200 µg/mL. Include positive controls (e.g., streptomycin) and solvent-only negative controls.

Mechanistic studies :

- Calcium flux assays : Measure intracellular Ca²⁺ levels in tracheal smooth muscle (TSM) cells to assess LCME’s role in calcium-dependent contraction .

- Membrane permeability : Use fluorescent probes (e.g., propidium iodide) to test bacterial membrane disruption.

Data validation : Compare results with structurally related phytoalexins (e.g., scopoletin) to isolate structure-activity relationships .

Advanced: How can enantioselective synthesis of LCME derivatives be achieved?

Answer:

A chiral N,N′-dioxide–scandium(III) complex catalyzes asymmetric hydroxylative dearomatization of 2-naphthols, enabling enantioselective synthesis of LCME analogs. Key parameters:

- Catalyst : 5 mol% Sc(III)-N,N′-dioxide.

- Conditions : 0°C, dichloromethane solvent, 48-hour reaction.

- Yield/selectivity : Up to 92% yield with 85% enantiomeric excess (ee) for (S)-configured products .

This method avoids racemization observed in autoxidation pathways and allows gram-scale synthesis of bioactive derivatives like lacinilene D.

Advanced: What computational strategies can predict LCME’s interactions with biological targets?

Answer:

Docking simulations : Use AutoDock Vina to model LCME binding to bacterial efflux pumps (e.g., X. campestris AcrB protein).

Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of LCME-membrane lipid complexes.

QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity using CoMFA or CoMSIA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.